2-(3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide
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Description
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry1. In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis1.Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state1. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction1.
Chemical Reactions Analysis
Piperidines are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination1.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, 4-Methylpiperidine has a molecular weight of 99.17, a boiling point of 124°C, and a density of 0.838 g/mL at 25°C2.Safety And Hazards
Future Directions
The future directions in the field of piperidine derivatives involve the discovery and biological evaluation of potential drugs containing piperidine moiety1. This includes the development of novel methods of synthesis and the investigation of their pharmacological applications1.
properties
IUPAC Name |
2-[3-[[4-(4-methylpiperidine-1-carbonyl)cyclohexyl]methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O4S/c1-3-11-26-21(30)16-28-20-10-14-34-22(20)24(32)29(25(28)33)15-18-4-6-19(7-5-18)23(31)27-12-8-17(2)9-13-27/h10,14,17-19H,3-9,11-13,15-16H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVWCOZJWMGYQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C2=C(C(=O)N(C1=O)CC3CCC(CC3)C(=O)N4CCC(CC4)C)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide |
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